An In-depth Technical Guide to 4-[(2-Bromoethyl)sulfanyl]pyridine: A Covalent Modifier for Drug Discovery
An In-depth Technical Guide to 4-[(2-Bromoethyl)sulfanyl]pyridine: A Covalent Modifier for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-[(2-Bromoethyl)sulfanyl]pyridine, CAS number 2095409-94-0. While specific literature on this compound is limited, this document extrapolates its chemical properties, reactivity, and potential applications from the well-established chemistry of its constituent functional groups: the 4-thiopyridine moiety and the 2-bromoethyl thioether. The primary focus is on its potential as a cysteine-reactive covalent modifier for applications in drug discovery, including the development of targeted covalent inhibitors and bioconjugation strategies. This guide also outlines a plausible synthetic route, discusses safety and handling considerations, and provides hypothetical experimental protocols.
Introduction and Chemical Identity
4-[(2-Bromoethyl)sulfanyl]pyridine is a bifunctional organic compound that holds significant potential as a tool in chemical biology and drug discovery. Its structure combines a pyridine ring, a versatile scaffold in medicinal chemistry, with a reactive bromoethyl group, a known alkylating agent.[1] The hydrobromide salt is the commercially available form.
The pyridine nucleus is a common feature in many FDA-approved drugs and natural products, valued for its ability to engage in hydrogen bonding and its overall metabolic stability.[2][3] The thioether linkage and the terminal alkyl bromide are key to the molecule's reactivity, predisposing it to act as a covalent modifier of biological macromolecules.
Compound Properties
A summary of the known and predicted properties of 4-[(2-Bromoethyl)sulfanyl]pyridine hydrobromide is presented in Table 1.
| Property | Value | Source |
| CAS Number | 2095409-94-0 | |
| Synonyms | 4-((2-bromoethyl)thio)pyridine hydrobromide | |
| Molecular Formula | C₇H₉Br₂NS | |
| Molecular Weight | 299.03 g/mol | |
| Physical Form | Powder | |
| InChI Key | XKAFJHXHMSHGCY-UHFFFAOYSA-N | |
| Predicted XlogP | 2.1 | [4] |
Synthesis and Reactivity: A Mechanistic Perspective
Proposed Synthesis: S-Alkylation of 4-Mercaptopyridine
The most logical approach to synthesize the target compound is through the nucleophilic substitution reaction between 4-mercaptopyridine and an excess of a 2-bromoethylating agent, such as 1,2-dibromoethane. The sulfur atom of 4-mercaptopyridine is a potent nucleophile, readily attacking the electrophilic carbon of the bromoalkane.[5]
Caption: Proposed synthesis of 4-[(2-Bromoethyl)sulfanyl]pyridine.
Hypothetical Experimental Protocol:
-
Deprotonation: To a solution of 4-mercaptopyridine (1.0 eq) in an aprotic solvent (e.g., DMF or THF), add a suitable base such as sodium hydride (1.1 eq) or potassium carbonate (2.0 eq) at 0 °C. Stir for 30 minutes to form the thiolate.
-
Alkylation: Slowly add 1,2-dibromoethane (3.0 eq) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Chemical Reactivity
The chemical reactivity of 4-[(2-Bromoethyl)sulfanyl]pyridine is dominated by the bromoethyl group. The bromine atom is a good leaving group, rendering the terminal carbon atom electrophilic and susceptible to nucleophilic attack via an S_N2 mechanism.[1] This makes the compound an effective alkylating agent.
Potential Applications in Drug Discovery and Chemical Biology
The ability of 4-[(2-Bromoethyl)sulfanyl]pyridine to act as an alkylating agent opens up numerous possibilities for its application in drug discovery and chemical biology, primarily centered around its potential as a covalent modifier.
Covalent Inhibitors Targeting Cysteine
Targeted covalent inhibitors have emerged as a powerful strategy to drug proteins that are challenging for traditional non-covalent inhibitors.[6] These inhibitors form a stable covalent bond with a specific amino acid residue in the target protein, leading to prolonged and often irreversible inhibition.[7]
Cysteine, with its highly nucleophilic thiol group, is a common target for covalent inhibitors.[8][9] The bromoethyl moiety of 4-[(2-Bromoethyl)sulfanyl]pyridine can act as a "warhead" that reacts with the thiol of a cysteine residue to form a stable thioether linkage.
Caption: Covalent modification of a cysteine residue.
The pyridine component of the molecule can serve as a scaffold for recognizing the target protein, providing specificity, while the bromoethyl group ensures covalent modification. This dual functionality makes it an attractive starting point for the development of novel covalent inhibitors.
Bioconjugation and Chemical Probes
Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a fundamental technique in biotechnology and pharmaceutical sciences.[10] 4-[(2-Bromoethyl)sulfanyl]pyridine can be used as a bifunctional linker to conjugate with proteins or other biomolecules containing a free thiol group.[11] For instance, it could be used to attach small molecule drugs, fluorescent dyes, or other reporter groups to antibodies or other proteins.
Furthermore, this compound could be employed as a chemical probe for activity-based protein profiling (ABPP) to identify and study proteins with reactive cysteine residues within the proteome.[12]
Safety and Handling
4.1. Hazard Identification
The hydrobromide salt of 4-[(2-Bromoethyl)sulfanyl]pyridine is classified with the following hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The GHS pictogram associated with this compound is GHS07 (Exclamation Mark).
4.2. Handling Precautions
Given its classification as an irritant and its nature as an alkylating agent and a pyridine derivative, the following safety precautions are recommended:
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[13][14]
-
Personal Protective Equipment (PPE):
-
Hygiene Measures: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling.[16]
4.3. Storage
Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[13]
Conclusion
4-[(2-Bromoethyl)sulfanyl]pyridine, CAS number 2095409-94-0, is a promising yet under-explored chemical entity. Based on the established reactivity of its functional groups, it is predicted to be a valuable tool for researchers in drug discovery and chemical biology. Its potential as a cysteine-reactive covalent modifier makes it a compelling candidate for the development of targeted covalent inhibitors, bioconjugation reagents, and chemical probes. While direct experimental data for this specific molecule is scarce, this guide provides a solid foundation for its synthesis, handling, and application based on sound chemical principles. Further research into this compound is warranted to fully elucidate its properties and unlock its potential in advancing pharmaceutical sciences.
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